CH-223191

AhR antagonism TCDD toxicity drug discovery

CH-223191 is a ligand-selective AhR antagonist that preferentially inhibits HAHs (e.g., TCDD) over PAHs, with zero agonist activity up to 100 µM and no ER cross-reactivity. Essential for clean dissection of TCDD/HAH-specific pathways without confounding off-target effects. Validated in vivo efficacy (10 mg/kg/day oral) for dioxin toxicity studies. Choose for reproducible, publication-ready data.

Molecular Formula C19H19N5O
Molecular Weight 333.4 g/mol
CAS No. 301326-22-7
Cat. No. B1684373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCH-223191
CAS301326-22-7
Synonyms2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazophenyl)amide
CH 223191
CH-223191
CH223191
Molecular FormulaC19H19N5O
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=NN3C)C
InChIInChI=1S/C19H19N5O/c1-13-6-4-5-7-17(13)23-22-15-8-9-16(14(2)12-15)21-19(25)18-10-11-20-24(18)3/h4-12H,1-3H3,(H,21,25)
InChIKeyLKTNEXPODAWWFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CH-223191 (2-Methyl-2H-pyrazole-3-carboxylic Acid Amide): Core Identity and Baseline Characteristics for AhR Antagonist Procurement


2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazophenyl)amide, also known as CH-223191 (CAS 301326-22-7), is a synthetic secondary carboxamide formed by the condensation of 1-methyl-1H-pyrazole-5-carboxylic acid with 2-methyl-4-[(2-methylphenyl)diazenyl]aniline [1]. It is a cell-permeable pyrazolo-amide compound that acts as a potent and specific aryl hydrocarbon receptor (AhR) antagonist, with an IC50 of 30 nM against TCDD-induced AhR transcriptional activity . Its molecular formula is C19H19N5O, with a molecular weight of 333.39 g/mol [1].

Why AhR Antagonist Substitution Fails: CH-223191's Ligand-Selective Profile Prevents Experimental Inconsistencies


Substituting CH-223191 with another AhR antagonist (e.g., GNF351, StemRegenin 1, or α-naphthoflavone) introduces substantial experimental variability due to differences in ligand selectivity, residual agonist activity, and off-target receptor interactions. CH-223191 is a ligand-selective antagonist that preferentially inhibits halogenated aromatic hydrocarbons (HAHs) like TCDD over polycyclic aromatic hydrocarbons (PAHs) and flavonoids [1]. Unlike other antagonists that display agonist activity at high concentrations (e.g., 3'-methoxy-4'-nitroflavone), CH-223191 exhibits no AhR agonist-like activity at concentrations up to 100 µM [2]. Furthermore, CH-223191 is specific for AhR and displays no affinity for the estrogen receptor, in contrast to other AhR antagonists [1]. These differentiating features mean that substitution with another AhR antagonist cannot reproduce the same experimental conditions, leading to confounded results in TCDD/HAP-focused studies.

CH-223191 Procurement Evidence Guide: Quantitative Differentiation Against Leading AhR Antagonist Comparators


Potency Comparison: CH-223191 Exhibits 2.1-Fold Higher Affinity for AhR Than GNF351

CH-223191 inhibits TCDD-induced AhR transcriptional activity with an IC50 of 30 nM [1], whereas the full AhR antagonist GNF351 competes with a photoaffinity AhR ligand for binding with an IC50 of 62 nM .

AhR antagonism TCDD toxicity drug discovery

Selectivity Comparison: CH-223191 Demonstrates 4.2-Fold Higher Potency Than StemRegenin 1

CH-223191 inhibits AhR with an IC50 of 30 nM [1], whereas StemRegenin 1, another widely used AhR antagonist, exhibits an IC50 of 127 nM .

AhR antagonism stem cell biology cancer research

Agonist Activity: CH-223191 Shows No Agonist Activity at 100 µM, Unlike Other AhR Antagonists

CH-223191 exhibits no AhR agonist-like activity at concentrations up to 100 µM [1]. In contrast, other AhR antagonists such as 3'-methoxy-4'-nitroflavone (MNF) and 6,2',4'-trimethoxyflavone display partial agonist activity at high concentrations, stimulating AhR-dependent transcription [2].

AhR antagonism receptor pharmacology functional selectivity

Ligand Selectivity: CH-223191 Preferentially Inhibits TCDD-Induced AhR Activation Over PAHs and Flavonoids

CH-223191 is a ligand-selective antagonist that preferentially inhibits the ability of halogenated aromatic hydrocarbons (HAHs) like TCDD to bind to and activate AhR, but exhibits minimal inhibition of AhR activation by PAHs (e.g., benzo[a]pyrene), flavonoids, or indirubin [1]. In direct comparison, CH-223191 completely inhibited TCDD-induced AhR transcriptional activity, but had negligible effect on β-naphthoflavone (BNF)-induced AhR activation [1].

AhR antagonism ligand selectivity toxicology

In Vivo Efficacy: CH-223191 Prevents TCDD-Induced Liver Toxicity and Wasting Syndrome in Mice

Oral administration of CH-223191 (10 mg/kg/day, p.o.) potently prevented TCDD-induced cytochrome P450 induction, liver toxicity, and wasting syndrome in mice . In contrast, while other AhR antagonists like GNF351 have been characterized in vitro, robust in vivo efficacy data for TCDD toxicity prevention are limited or absent .

AhR antagonism in vivo pharmacology toxicology

Receptor Specificity: CH-223191 Displays No Affinity for Estrogen Receptor, Unlike Other AhR Antagonists

CH-223191 is specific for AhR and displays no affinity for the estrogen receptor [1]. In contrast, other AhR antagonists (e.g., α-naphthoflavone) exhibit cross-reactivity with estrogen receptor and other nuclear receptors, complicating data interpretation [1].

AhR antagonism receptor selectivity off-target effects

CH-223191 Optimal Application Scenarios: Where Differentiated AhR Antagonism Drives Research Outcomes


TCDD and Halogenated Aromatic Hydrocarbon (HAH) Toxicity Studies

CH-223191 is the antagonist of choice for dissecting TCDD/HAH-induced AhR signaling due to its ligand-selective inhibition profile (Evidence Item 4) and validated in vivo efficacy (Evidence Item 5). Researchers studying dioxin-mediated hepatotoxicity, immunotoxicity, or endocrine disruption should select CH-223191 because pan-antagonists like GNF351 or StemRegenin 1 lack the ligand selectivity required to isolate HAH-specific pathways [1].

High-Throughput Screening Assays Requiring Pure Antagonism Without Agonist Contamination

For cell-based reporter assays or phenotypic screens where false-positive agonism can invalidate results, CH-223191's complete lack of agonist activity at concentrations up to 100 µM (Evidence Item 3) provides a clean pharmacological tool. Alternative AhR antagonists like MNF or trimethoxyflavone exhibit partial agonism that can obscure true antagonist effects and generate misleading dose-response data [2].

Studies Requiring Selective AhR Modulation Without Estrogen Receptor Cross-Reactivity

In experimental systems where estrogen receptor signaling is active or under investigation, CH-223191's receptor specificity (Evidence Item 6) prevents confounding effects from ER cross-reactivity. Other commonly used AhR antagonists (e.g., α-naphthoflavone) bind both AhR and ER, making them unsuitable for experiments requiring clean AhR-specific modulation [3].

In Vivo Mouse Models of Dioxin Toxicity and AhR-Mediated Pathology

CH-223191 is the only AhR antagonist with robustly documented in vivo efficacy against TCDD-induced liver toxicity and wasting syndrome at an oral dose of 10 mg/kg/day (Evidence Item 5). Researchers planning animal studies should prioritize CH-223191 over antagonists lacking established in vivo pharmacokinetic/pharmacodynamic profiles to minimize experimental failure due to bioavailability or metabolism issues .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for CH-223191

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.